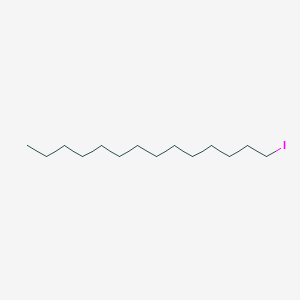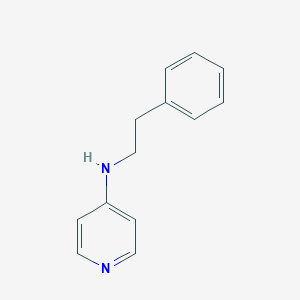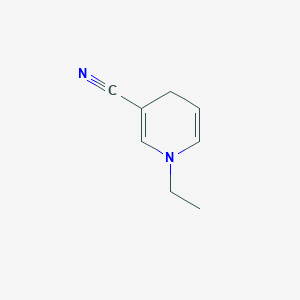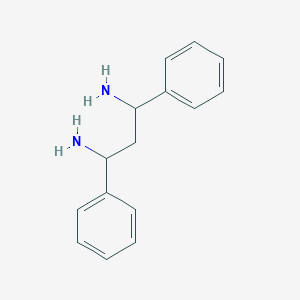
1,3-Diphenylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylpropane-1,3-diamine (DPPD) is a chemical compound that is widely used in the field of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and organic solvents. DPPD is commonly used as an antioxidant in various industries, including the food, cosmetics, and polymer industries.
Wirkmechanismus
The mechanism of action of 1,3-Diphenylpropane-1,3-diamine is based on its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells and tissues by oxidizing cellular components such as lipids, proteins, and DNA. 1,3-Diphenylpropane-1,3-diamine can neutralize free radicals by donating hydrogen atoms to the radical species, which converts them into stable molecules.
Biochemische Und Physiologische Effekte
1,3-Diphenylpropane-1,3-diamine has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in cells, tissues, and organs. 1,3-Diphenylpropane-1,3-diamine has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 1,3-Diphenylpropane-1,3-diamine has been shown to have neuroprotective properties and can protect against neuronal damage induced by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Diphenylpropane-1,3-diamine is a widely used antioxidant in various industries, including the food, cosmetics, and polymer industries. It is a well-established compound, and its synthesis method is well-known. 1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties, and its mechanism of action is well-understood. However, there are some limitations associated with the use of 1,3-Diphenylpropane-1,3-diamine in lab experiments. 1,3-Diphenylpropane-1,3-diamine is a highly reactive compound and can interact with other compounds in the experimental system, which can complicate the interpretation of results. In addition, 1,3-Diphenylpropane-1,3-diamine can interfere with some assays, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine. One area of research is the development of new synthetic methods for 1,3-Diphenylpropane-1,3-diamine that are more efficient and environmentally friendly. Another area of research is the study of the potential use of 1,3-Diphenylpropane-1,3-diamine in the treatment of various diseases, including cancer and neurodegenerative diseases. In addition, there is a need for further studies to understand the interaction of 1,3-Diphenylpropane-1,3-diamine with other compounds in the experimental system and to develop new assays that are not affected by 1,3-Diphenylpropane-1,3-diamine interference.
Conclusion
In conclusion, 1,3-Diphenylpropane-1,3-diamine (1,3-Diphenylpropane-1,3-diamine) is a well-established antioxidant that has been extensively studied for its radical scavenging properties. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. 1,3-Diphenylpropane-1,3-diamine has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine, including the development of new synthetic methods and the study of its potential use in the treatment of diseases.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties. It has been shown to have a high radical scavenging activity and can protect against oxidative stress-induced damage. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. In addition, 1,3-Diphenylpropane-1,3-diamine has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
19293-52-8 |
|---|---|
Produktname |
1,3-Diphenylpropane-1,3-diamine |
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1,3-diphenylpropane-1,3-diamine |
InChI |
InChI=1S/C15H18N2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15H,11,16-17H2 |
InChI-Schlüssel |
ILDQIFPNBGCLRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
Andere CAS-Nummern |
19293-52-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


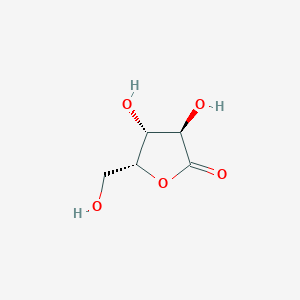
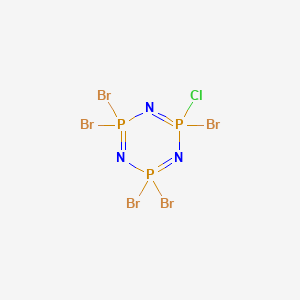
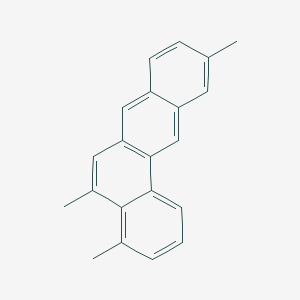

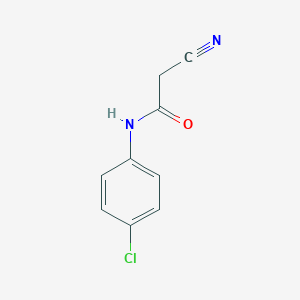
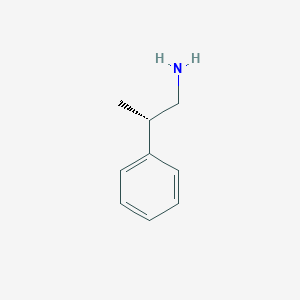
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
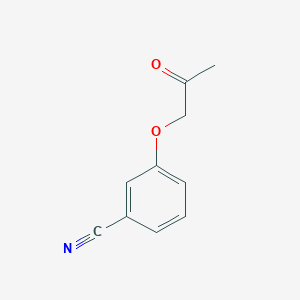
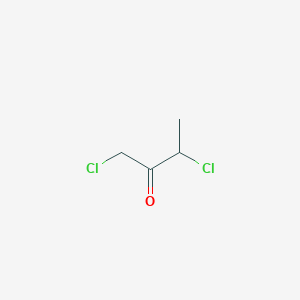

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
